molecular formula C9H12BrNO3 B12439225 tert-Butyl (3-bromofuran-2-yl)carbamate

tert-Butyl (3-bromofuran-2-yl)carbamate

Cat. No.: B12439225
M. Wt: 262.10 g/mol
InChI Key: LRDYVANSYULMIA-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromofuran-2-yl)carbamate (: 704913-90-6) is a high-purity brominated furan derivative supplied for use in chemical synthesis and life science research . With a molecular formula of C 9 H 12 BrNO 3 and a molecular weight of 262.10 g/mol, this compound serves as a versatile synthetic intermediate . The molecule features a bromine atom on the furan ring, making it a valuable electrophilic site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct more complex biaryl or alkynyl structures . Simultaneously, the Boc-protected amine group offers a handle for further deprotection or functionalization, enabling researchers to incorporate the furan scaffold into peptides, nucleosides, or other pharmacologically active molecules. This reagent is of particular interest in the development of novel compounds and materials. Furan-based structures are prevalent in various research areas, and the specific reactivity of this brominated, Boc-protected variant allows for precise molecular engineering . As a key building block, it facilitates the exploration of structure-activity relationships (SAR) in medicinal chemistry and the synthesis of complex natural product analogs. The compound requires careful cold-chain handling and should be stored at 2-8°C to ensure stability . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

tert-butyl N-(3-bromofuran-2-yl)carbamate

InChI

InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-6(10)4-5-13-7/h4-5H,1-3H3,(H,11,12)

InChI Key

LRDYVANSYULMIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CO1)Br

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 3 Bromofuran 2 Yl Carbamate and Analogous Furan Carbamates

Strategies for the Preparation of Bromofuran Precursors

The furan (B31954) ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. pearson.com However, its reactivity can also lead to challenges such as polysubstitution and ring-opening, necessitating carefully controlled reaction conditions for the synthesis of specific bromofuran isomers. cdnsciencepub.compharmaguideline.com

Direct bromination is a common method for introducing a bromine atom onto the furan ring. The reaction of furan with elemental bromine is highly vigorous and can lead to polyhalogenated products. pharmaguideline.com Therefore, milder brominating agents and controlled conditions are typically required to achieve selective monobromination.

Furan undergoes electrophilic substitution preferentially at the 2-position (α-position) because the intermediate sigma complex is more stabilized by resonance compared to attack at the 3-position (β-position). pearson.com Reagents such as N-bromosuccinimide (NBS) are often employed to achieve controlled bromination. For instance, the reaction of furan with NBS in a suitable solvent can yield 2-bromofuran. pharmaguideline.com The choice of solvent and temperature is crucial; for example, brominating furan with bromine in dioxane at low temperatures favors the formation of 2-bromofuran. pearson.com

ReagentConditionsMajor Product(s)Notes
Bromine (Br₂) in CCl₄ Room Temperature2-Bromofuran, 2,5-DibromofuranReaction can be difficult to control. cdnsciencepub.com
Bromine (Br₂) in Dioxane Low Temperature (-5°C)2-BromofuranMilder conditions improve selectivity for monosubstitution. pearson.compharmaguideline.com
N-Bromosuccinimide (NBS) Various Solvents2-Bromofuran / 2,5-DibromofuranA common and more controllable brominating agent. nih.gov
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) Various SolventsDibromofuranCan be a highly effective agent for dibromination. nih.gov

This table presents a summary of common reagents and conditions for the direct bromination of the unsubstituted furan ring.

Furan-2-carbaldehyde (furfural) is a readily available starting material derived from biomass and serves as a versatile precursor for substituted furans. chemicalbook.com The aldehyde group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles to the 5-position.

The bromination of 2-furfural typically yields 5-bromo-2-furfural. chemicalbook.com This reaction can be carried out using bromine in the presence of a catalyst like aluminum chloride or with alternative brominating systems such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), which can proceed under solvent-free conditions with high yield. chemicalbook.com The resulting 5-bromofuran-2-carbaldehyde is a key intermediate that can be further modified. nih.gov While this provides a route to 5-bromofurans, obtaining the 3-bromo isomer required for the target compound necessitates different strategies.

Achieving regioselective synthesis of 3-bromofurans is more challenging than the 2- or 5-substituted isomers due to the electronic preferences of the furan ring. pearson.com Several strategies have been developed to overcome this challenge. One approach involves the use of directing groups. For example, a substituent at the 2-position that can direct an incoming electrophile to the 3-position can be employed and subsequently removed or transformed.

Another powerful strategy involves metal-catalyzed reactions or rearrangements that favor the formation of the less electronically favored isomer. For instance, gold- or aluminum-catalyzed cyclization of haloallenyl ketones can proceed with a 1,2-halogen migration to selectively produce 3-halofurans. nih.gov This approach avoids the use of strongly electrophilic reagents that might be incompatible with sensitive functional groups. The regioselectivity between forming 3-halofurans and 4-halofurans in these reactions can be influenced by the choice of metal catalyst and solvent. nih.gov

MethodKey FeaturesRegioselectivityReference
Electrophilic Substitution of 2-Substituted Furans Directing effects of the substituent at C2 determine the position of bromination.Dependent on directing group pharmaguideline.com
Metal-Catalyzed Cyclization of Haloallenyl Ketones Involves 1,2-halogen migration.Can be highly selective for the 3-position. nih.gov
Halodeboronation Boron handle directs halogenation to a specific position via ipso-substitution.High regioselectivity at the site of the boron group. chalmers.se

This table outlines strategies for achieving regioselective bromination of furan rings.

Techniques for tert-Butyl Carbamate (B1207046) Formation

Once the 3-bromofuran-2-yl precursor is synthesized, often in the form of a carboxylic acid or an amine, the next step is the formation of the tert-butyl carbamate group.

This route conceptually involves the formation of an amine and its subsequent protection as a carbamate. Direct amination of a furan ring is often difficult. A more common approach is the conversion of a more accessible functional group, such as a carboxylic acid, into an amine.

The Curtius rearrangement is a highly effective and widely used method for converting a carboxylic acid into a primary amine, urea, or carbamate. wikipedia.orgnih.gov The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. organic-chemistry.org This isocyanate is a reactive intermediate that can be trapped by various nucleophiles.

For the synthesis of tert-butyl carbamates, the isocyanate generated from the Curtius rearrangement is trapped in situ with tert-butanol. nih.govnih.gov This protocol is particularly useful for heterocyclic systems. For example, furan-2-carbonyl azide, derived from furan-2-carboxylic acid, undergoes thermolysis in an alcohol solvent to generate a furanyl isocyanate, which reacts with the alcohol to furnish a furanyl carbamate in high yield. arkat-usa.org This method can be applied directly to a 3-bromofuran-2-carboxylic acid precursor to synthesize the target molecule, tert-butyl (3-bromofuran-2-yl)carbamate.

The Curtius rearrangement offers several advantages, including mild reaction conditions and a high tolerance for various functional groups. nih.govorganic-chemistry.org The acyl azide precursor can be prepared from the corresponding carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov

PrecursorKey ReagentsIntermediateProductReference
Furan-2-carbonyl chlorideSodium Azide (NaN₃)Furan-2-carbonyl azideFuran-2-yl isocyanate arkat-usa.org
Furan-2-carbonyl azidetert-Butanol, HeatFuran-2-yl isocyanatetert-Butyl (furan-2-yl)carbamate nih.govarkat-usa.org
Carboxylic AcidDiphenylphosphoryl Azide (DPPA), tert-ButanolAcyl azide -> Isocyanatetert-Butyl carbamate nih.gov
Carboxylic AcidDi-tert-butyl dicarbonate (B1257347), Sodium AzideAcyl azide -> Isocyanatetert-Butyl carbamate organic-chemistry.org

This table summarizes conditions for the Curtius rearrangement leading to the formation of tert-butyl carbamates from furan carboxylic acids.

Reactions Involving Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), is a cornerstone reagent in organic synthesis for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. This method is widely employed for its efficiency and the stability of the resulting carbamate under various conditions, yet the Boc group can be readily removed under mild acidic conditions. organic-chemistry.orgjk-sci.com The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of Boc₂O. jk-sci.comcommonorganicchemistry.com

The general mechanism involves the attack of the amine on the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing a tert-butyl carbonate anion, which subsequently decomposes into the more stable tert-butoxide and carbon dioxide. The tert-butoxide then abstracts a proton from the newly formed ammonium ion to yield the N-Boc protected amine and tert-butanol. commonorganicchemistry.com To facilitate the reaction, a base is often employed to deprotonate the amine, enhancing its nucleophilicity. Common bases include triethylamine (B128534) (TEA) and 4-(dimethylaminopyridine) (DMAP). jk-sci.commychemblog.com

In the context of furan carbamates, the synthesis of this compound would typically involve the reaction of 2-amino-3-bromofuran with Boc₂O. The reaction is generally performed in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) in the presence of a base. jk-sci.commychemblog.com The use of DMAP can serve as a catalyst, particularly for less reactive amines. chemicalbook.com

General Reaction Scheme:

R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

The reaction conditions are typically mild, often proceeding at room temperature. The evolution of carbon dioxide gas is a characteristic feature of this reaction, necessitating that the reaction is not conducted in a sealed system. commonorganicchemistry.com The choice of base and solvent can be optimized to achieve high yields and purity of the desired N-Boc protected product.

Integrated Synthetic Routes to this compound

The synthesis of this compound can be approached through various integrated strategies, which can be broadly categorized into sequential functionalization and concerted one-pot or multicomponent reactions.

Sequential Functionalization Strategies

Sequential functionalization offers a reliable and controlled method for synthesizing complex molecules by introducing functional groups in a stepwise manner. For this compound, a logical sequential approach would involve two key transformations: the introduction of the bromine atom and the formation of the tert-butyl carbamate group on the furan ring.

One plausible route begins with a pre-existing aminofuran.

Boc Protection of an Aminofuran: Starting with 2-aminofuran, the amino group is first protected using di-tert-butyl dicarbonate (Boc₂O) as described in section 2.2.3. This step yields tert-butyl (furan-2-yl)carbamate. This protection is crucial to prevent side reactions at the nitrogen atom during the subsequent bromination step.

Electrophilic Bromination: The Boc-protected aminofuran is then subjected to electrophilic bromination. N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of furan rings. tandfonline.comnih.gov The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). tandfonline.comnih.gov The electron-donating nature of the Boc-protected amino group at the 2-position directs the electrophilic substitution to the adjacent 3-position or the 5-position. Careful control of reaction conditions is necessary to achieve regioselectivity for the 3-bromo isomer.

An alternative sequential route could involve starting with a brominated furan precursor. This approach might be advantageous if the starting bromofuran is more readily available or if the amino group is difficult to introduce onto a pre-functionalized ring.

One-Pot and Multicomponent Synthesis Approaches

A hypothetical one-pot synthesis could involve the in-situ generation of a reactive intermediate that subsequently undergoes cyclization and functionalization. For instance, a multicomponent reaction could be designed involving an appropriate isocyanide (such as tert-butyl isocyanide), an acetylenic ester, and a bromine source to construct the functionalized furan ring in a single step. arabjchem.org

Another one-pot approach could involve the simultaneous protection and activation of an amino acid derivative using Boc₂O, followed by reaction with a suitable furan precursor. sciforum.net Similarly, methods for the one-pot synthesis of other carbamates, where carbamoyl chlorides are generated in situ, could be adapted for furan-based substrates. organic-chemistry.org These advanced strategies often rely on careful selection of catalysts and reaction conditions to control the sequence of bond-forming events. rug.nl

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing side products and reaction times. For the synthesis of this compound, key parameters for optimization include the choice of reagents, solvent, temperature, and catalysts.

In the bromination step, the choice of brominating agent is crucial. While N-bromosuccinimide (NBS) is common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or elemental bromine (Br₂) can also be used. nih.gov Studies on analogous systems, such as the bromination of the natural product fraxinellone, have shown that the choice of reagent and stoichiometry can significantly impact the yield and selectivity between mono- and di-brominated products. nih.govresearchgate.net For example, using DBDMH can lead to excellent yields of dibrominated products, while a combination of NBS and a catalytic amount of Br₂ can favor mono-bromination. nih.gov

The table below illustrates a hypothetical optimization study for the bromination of tert-butyl (furan-2-yl)carbamate, based on analogous reactions found in the literature. nih.gov

Table 1: Optimization of Bromination Conditions for tert-Butyl (furan-2-yl)carbamate
EntryBrominating Agent (Equiv.)SolventTemperature (°C)Time (h)Yield of 3-bromo isomer (%)
1NBS (1.05)DCM25945
2NBS (1.05) / Br₂ (0.4)DCM25958
3NBS (1.4)DCM401265
4DBDMH (1.0)DCM401252

For the Boc-protection step, optimization would involve screening different bases (e.g., NaOH, TEA, DMAP), solvents (e.g., THF, water-acetone mixtures), and temperatures to ensure complete reaction and minimize potential side reactions, such as the formation of ureas. mychemblog.comnih.gov Catalyst-free conditions in aqueous media have also been shown to be effective for N-Boc protection of various amines, offering an environmentally friendly alternative. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates and the final product are essential for obtaining high-purity this compound. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography: This is one of the most common methods for purifying organic compounds. tandfonline.comorgsyn.org For the intermediates in the synthesis of furan carbamates, silica (B1680970) gel column chromatography is typically employed. A solvent system of varying polarity, such as mixtures of ethyl acetate (B1210297) and hexanes, is used to elute the components from the column, allowing for the separation of the desired product from unreacted starting materials and byproducts. tandfonline.combeilstein-journals.org

Recrystallization: If the synthesized compound is a solid, recrystallization can be a highly effective method for purification. This technique involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Distillation: For liquid intermediates that are thermally stable, distillation can be used for purification. Steam distillation is a particularly useful technique for isolating volatile compounds like 2-bromofuran from non-volatile starting materials and byproducts in the reaction mixture. tandfonline.com

Extraction and Washing: Liquid-liquid extraction is a standard workup procedure to separate the product from the reaction mixture. The crude product is dissolved in an organic solvent and washed with aqueous solutions (e.g., dilute acid, base, or brine) to remove inorganic salts and other water-soluble impurities. orgsyn.orgbeilstein-journals.org

Adsorption: In some cases, specialized techniques such as adsorption onto activated carbon can be used to purify furan derivatives. This method involves adsorbing the furan compound from a reaction mixture onto activated carbon, followed by desorption with a suitable solvent. This can be an effective method for removing certain types of impurities and can be performed at low temperatures, which is beneficial for thermally sensitive compounds. googleapis.com

Reactivity and Chemical Transformations of Tert Butyl 3 Bromofuran 2 Yl Carbamate

Reactions at the Bromine Functional Group

The bromine atom on the furan (B31954) ring is the most reactive site for many synthetic transformations. Its susceptibility to oxidative addition with palladium(0) catalysts makes it an ideal electrophilic partner in a wide array of cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and nitrogen-based substituents at the C3 position of the furan core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new bonds with high efficiency and selectivity. For tert-butyl (3-bromofuran-2-yl)carbamate, these reactions leverage the C-Br bond to construct more elaborate molecular architectures. The general catalytic cycle for these transformations involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. tcichemicals.com This reaction is widely used to synthesize biaryl and heteroaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the C3 position.

The reaction generally requires a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid. researchgate.net Research on related brominated furan systems, such as 3,4-dibromo-furan-2(5H)-one, has shown that regioselective Suzuki-Miyaura coupling can be achieved. For instance, using PdCl₂(dppf)₂ as a catalyst with K₂CO₃ as the base allowed for selective coupling at the C4 position, yielding 4-benzyl-3-bromofuran-2(5H)-one. Changing the base to the stronger Cs₂CO₃ resulted in a double coupling. researchgate.net This suggests that by carefully selecting the base and catalyst, controlled arylation of this compound is highly feasible. The coupling with pyridylboronic acids, for example, can be used to construct furopyridine scaffolds, which are of interest in medicinal chemistry. researchgate.net

SubstrateCoupling PartnerCatalyst SystemBaseSolventProductYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂Otert-Butyl (3-phenylfuran-2-yl)carbamateHigh
This compoundPyridine-4-boronic acidPdCl₂(dppf)Cs₂CO₃Dioxanetert-Butyl (3-(pyridin-4-yl)furan-2-yl)carbamateGood

This table is illustrative, based on typical conditions for Suzuki-Miyaura couplings of heteroaryl bromides.

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. For this compound, Heck coupling provides a direct route to introduce alkenyl substituents at the C3 position of the furan ring.

The reaction typically employs a palladium(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) and a base such as triethylamine (B128534) (Et₃N). beilstein-journals.org The choice of alkene can range from simple acrylates and styrenes to more complex vinyl ethers. Intramolecular versions of the Heck reaction are particularly useful for constructing fused ring systems. For example, derivatives of this compound bearing a tethered alkene could undergo intramolecular cyclization to form novel benzofuran-type structures. nih.gov The reaction generally proceeds with high trans selectivity in the resulting alkene product. organic-chemistry.org

SubstrateAlkeneCatalyst SystemBaseSolventProduct
This compoundn-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF(E)-n-Butyl 3-(3-(tert-butoxycarbonylamino)furan-2-yl)acrylate
This compoundStyrenePd(OAc)₂ / P(o-tol)₃NaOAcDMA(E)-tert-Butyl (3-styrylfuran-2-yl)carbamate

This table is illustrative, based on typical conditions for Heck couplings of heteroaryl bromides.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable method for the synthesis of substituted and conjugated alkynes. organic-chemistry.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, which often serves as the solvent. libretexts.org

For this compound, Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position. This transformation is valuable for creating precursors to various heterocyclic compounds and for applications in materials science. Research on the closely related 2-amino-3-bromopyridines has demonstrated efficient Sonogashira coupling with various terminal alkynes. masterorganicchemistry.com Optimal conditions involved a Pd(CF₃COO)₂/PPh₃/CuI catalyst system with Et₃N as the base in DMF, affording the corresponding 2-amino-3-alkynylpyridines in high yields (72-96%). masterorganicchemistry.com These conditions are expected to be directly applicable to this compound, providing a straightforward route to 3-alkynylfuran derivatives.

SubstrateAlkyneCatalyst SystemBaseSolventProductYield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF2-Amino-3-(phenylethynyl)pyridine96
2-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF2-Amino-3-(hex-1-yn-1-yl)pyridine85
2-Amino-3-bromopyridineTrimethylsilylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF2-Amino-3-((trimethylsilyl)ethynyl)pyridine91

This table presents data from the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural analog of the title compound. masterorganicchemistry.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgyoutube.com This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. organic-chemistry.org It offers a significant advantage over traditional methods due to its broad substrate scope and tolerance of various functional groups. organic-chemistry.org

This reaction would allow for the coupling of this compound with a wide range of primary and secondary amines, including anilines and heterocyclic amines, to generate 3-aminofuran derivatives. The catalytic system typically consists of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, tBu₃P), along with a strong base such as sodium tert-butoxide (NaOtBu). youtube.com The choice of ligand and base is crucial and depends on the specific amine and aryl halide being coupled. youtube.com

SubstrateAmineCatalyst SystemBaseSolventProduct
This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluenetert-Butyl (3-(phenylamino)furan-2-yl)carbamate
This compoundMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxanetert-Butyl (3-morpholinofuran-2-yl)carbamate

This table is illustrative, based on typical conditions for Buchwald-Hartwig aminations of heteroaryl bromides.

Nucleophilic Substitution Pathways on the Brominated Furan Ring

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on alkyl halides, SₙAr on simple aryl halides is generally difficult. However, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In the case of this compound, the furan ring is electron-rich, and the Boc-amino group at the C2 position is electron-donating, which would typically disfavor a classical SₙAr mechanism. Direct displacement of the bromine at C3 by common nucleophiles is therefore expected to be challenging under standard SₙAr conditions. The reaction would likely require very strong nucleophiles or harsh conditions, which could lead to decomposition or side reactions. Alternative pathways, such as those involving metal catalysis or the generation of highly reactive intermediates like furynes, might be necessary to achieve nucleophilic substitution on this system.

Magnesium-Halogen and Lithium-Halogen Exchange Reactions

The carbon-bromine bond at the 3-position of the furan ring is amenable to metal-halogen exchange, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. This transformation generates a nucleophilic furan-3-yl organometallic species, which can then react with various electrophiles.

Lithium-Halogen Exchange: Treatment of aryl bromides with strong bases like n-butyllithium (n-BuLi) is a common method for generating organolithium reagents. wikipedia.org This reaction is typically very fast, often occurring at low temperatures (e.g., -78 °C), and proceeds in the order of I > Br > Cl for the halogen. princeton.edu For this compound, lithium-halogen exchange would produce the corresponding 3-lithiofuran derivative. However, a significant challenge arises from the presence of the acidic proton on the carbamate (B1207046) nitrogen (N-H). Organolithium reagents are strong bases and can deprotonate the carbamate, consuming the reagent and potentially leading to undesired side reactions. nih.gov

Magnesium-Halogen Exchange: The use of Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) for bromine-magnesium exchange is another established method. masterorganicchemistry.com These reactions are often more tolerant of certain functional groups compared to their organolithium counterparts. However, for substrates with acidic protons, such as the N-H of the carbamate, simple treatment with i-PrMgCl alone may not be sufficient to induce Br-Mg exchange. nih.gov

A more effective approach for substrates bearing acidic protons involves the combined use of a Grignard reagent and an organolithium reagent. For instance, a procedure involving initial deprotonation with one equivalent of i-PrMgCl followed by the addition of two equivalents of n-BuLi has been shown to be effective for Br-Li exchange on Boc-protected aminobromopyridine, a close analog. nih.gov This method first forms the magnesium salt of the carbamate, and the subsequent addition of n-BuLi facilitates the halogen exchange to form the desired lithiated species. This intermediate can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. nih.gov

Table 1: Conditions for Metal-Halogen Exchange on a Related Heterocycle
EntryMetalating ReagentReaction ConditionsYield of Aldehyde (%)Reference
1i-PrMgCl (3.0 equiv)THF, 0 °C, 36 hTrace nih.gov
2n-BuLi (2.0 equiv)THF, -20 °C, 0.5 hTrace nih.gov
3i-PrMgCl (1.0 equiv) then n-BuLi (2.0 equiv)THF, 0 °C then -20 °C, 0.5 h90 nih.gov

*Data for tert-butyl (5-bromo-2-pyridyl)carbamate quenched with DMF.

Halogen Dance Reactions and Regioisomerization

The "halogen dance" is a base-catalyzed migration of a halogen atom along an aromatic or heteroaromatic ring. This rearrangement can provide access to regioisomers that are not easily synthesized by other means. While no specific studies on the halogen dance reaction of this compound have been reported, the behavior of related bromofurans suggests this is a plausible transformation.

The reaction is typically promoted by strong bases, such as lithium diisopropylamide (LDA). The mechanism involves deprotonation of the ring, followed by a series of halogen and metal transfers. The position of the initial deprotonation is often directed by substituents on the ring. In the case of this compound, the Boc-amino group at the 2-position could potentially direct lithiation to the adjacent 5-position. Subsequent rearrangement could then lead to the migration of the bromine atom.

Transformations Involving the Furan Heterocycle

The furan ring itself is a reactive diene and can participate in various transformations, including metathesis and cycloaddition reactions.

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic olefins from acyclic dienes, catalyzed by transition metals like ruthenium. epa.gov To apply RCM to this compound, it would first need to be derivatized to introduce a second alkenyl group. For example, the furan ring could be opened, and the resulting structure modified to contain two terminal double bonds, which could then undergo RCM to form a new carbocyclic or heterocyclic ring.

Conversely, ring-opening metathesis (ROM) could potentially be used to cleave the furan ring in the presence of a suitable cyclic olefin, leading to the formation of a polymer or a macrocyclic structure. The feasibility and outcome of these metathesis strategies would be highly dependent on the specific reaction conditions and the nature of the catalyst employed.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govnih.gov The reactivity of the furan is influenced by the electronic nature of its substituents. The Boc-amino group at the 2-position is an electron-donating group, which would be expected to increase the electron density of the furan ring, making it more reactive towards electron-deficient dienophiles.

A study on tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which also contains a Boc-amino group, showed that it acts as a "chameleon" diene, reacting with both electron-rich and electron-deficient dienophiles. nih.govnih.gov However, the reaction was faster with the electronically matched electron-deficient dienophile. nih.gov By analogy, this compound is expected to readily undergo Diels-Alder reactions with dienophiles such as maleimides or acrylates to form oxabicyclic adducts. The bromine atom at the 3-position may introduce some steric hindrance and could influence the regioselectivity of the cycloaddition.

Table 2: Diels-Alder Reactivity of a Related Carbamate-Substituted Diene
DienophileReaction Time (h)Yield (%)Reference
Methyl acrylate5~95 nih.gov
Butyl vinyl ether16.5~90 nih.gov

*Data for tert-butyl(2-oxo-2H-pyran-5-yl)carbamate.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. Substitution typically occurs at the 2- and 5-positions, which are more activated than the 3- and 4-positions. In this compound, the 2-position is occupied. The Boc-amino group is a strongly activating, ortho-para directing group, while the bromine at the 3-position is a deactivating, ortho-para directing group.

Given these competing effects, electrophilic substitution would most likely occur at the 5-position, which is para to the strongly activating Boc-amino group. The directing effect of the amino group is generally stronger than that of the halogen. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted product.

Reactivity and Derivatization at the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com

The primary reaction at the carbamate moiety is its cleavage, or deprotection, to reveal the free 2-aminofuran. This is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the amine. masterorganicchemistry.com

Table 3: Common Reagents for Boc Deprotection
ReagentConditionsReference
Trifluoroacetic acid (TFA)Dichloromethane, room temperature masterorganicchemistry.com
Hydrochloric acid (HCl)Dioxane or Methanol acsgcipr.org
Tetrabutylammonium fluoride (B91410) (Bu4NF)Refluxing THF lookchem.com

Besides deprotection, the N-H bond of the carbamate can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated, although this is less common than reactions on the furan ring itself.

Boc Deprotection Strategies and Subsequent Amine Reactions

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled protocols. mdpi.com The removal of the Boc group from this compound unmasks the primary amine, 3-bromofuran-2-amine, a valuable intermediate for the synthesis of more complex molecules.

The deprotection is most commonly achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane, readily protonate the carbamate. This is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. nih.gov Other acidic reagents, including hydrochloric acid, sulfuric acid, and various Lewis acids, are also effective. nih.gov A potential issue with acid-mediated deprotection is the generation of the electrophilic tert-butyl cation, which can lead to unwanted side reactions by alkylating other nucleophilic sites on the substrate. mdpi.com

Alternatively, basic conditions can be employed for Boc deprotection, which can be advantageous for substrates sensitive to acid. Reagents such as aqueous methanolic potassium carbonate under reflux have proven effective for cleaving the Boc group from NH-heteroarenes, particularly those bearing electron-withdrawing groups. nih.gov Thermolytic methods, sometimes assisted by microwave irradiation, offer another pathway for deprotection, often proceeding without the need for acidic or basic reagents. nih.gov

Once deprotected, the resulting 3-bromofuran-2-amine can undergo a variety of reactions typical of primary aromatic amines. These transformations allow for the introduction of new functional groups and the construction of larger molecular scaffolds.

Table 1: Common Boc Deprotection Strategies

Method Reagents/Conditions Mechanism Advantages/Disadvantages
Acidic Cleavage Trifluoroacetic Acid (TFA) in CH₂Cl₂; HCl in Dioxane; H₂SO₄ Protonation of carbamate, loss of t-butyl cation, decarboxylation of carbamic acid. nih.gov Fast and efficient; can generate electrophilic t-butyl cation leading to side-products. mdpi.comnih.gov
Basic Hydrolysis K₂CO₃ in MeOH/H₂O, reflux Nucleophilic attack at the carbonyl carbon. Mild conditions, suitable for acid-sensitive substrates. nih.gov

| Thermolytic Cleavage | High temperature (e.g., 180 °C), neat or in high-boiling solvents like TFE or HFIP. | Thermal elimination of isobutylene (B52900) and carbon dioxide. nih.gov | Reagent-free; requires high temperatures which may not be suitable for all substrates. |

Subsequent reactions of 3-bromofuran-2-amine include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Nucleophilic substitution with alkyl halides, although polyalkylation can be a common issue. nih.gov

Diazotization: Reaction with nitrous acid (HONO), generated in situ from NaNO₂ and a strong acid, to form a diazonium salt. researchgate.net This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X) at the 2-position, displacing the amino group.

N-Functionalization of the Carbamate Nitrogen

Beyond simple deprotection, the carbamate moiety of this compound can be directly functionalized at the nitrogen atom. This approach allows for the introduction of substituents onto the nitrogen while the Boc group remains in place, offering a different strategic pathway for molecular elaboration.

The key step in N-functionalization is the deprotonation of the N-H bond of the carbamate. The Boc group's electron-withdrawing nature increases the acidity of this proton, allowing it to be removed by a sufficiently strong base. For instance, bases like potassium tert-butoxide (t-BuOK) or electrogenerated bases have been successfully used to deprotonate N-Boc protected heteroaromatic amines. nih.gov The resulting N-anion is a potent nucleophile that can react with various electrophiles.

A common application is N-alkylation , where the deprotonated carbamate is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an N-alkylated, N-Boc-protected amine. nih.gov This method provides a route to secondary amines after a subsequent deprotection step. This strategy has been effectively demonstrated for the alkylation of N-Boc-4-aminopyridine, where deprotonation with t-BuOK followed by the addition of an alkyl halide afforded the N-alkylated product in good yield. nih.gov

Table 2: Representative Conditions for N-Alkylation of Boc-Carbamates

Substrate Class Base Electrophile Solvent Outcome Ref
N-Boc-4-aminopyridine t-BuOK Alkyl Halide DMSO N-Alkylated Product nih.gov

This methodology could be applied to this compound to synthesize N-substituted 3-bromofuran-2-amines, which are otherwise challenging to prepare directly.

Intramolecular Cyclization Reactions Involving the Carbamate

The structure of this compound is well-suited for intramolecular cyclization reactions to generate fused heterocyclic systems. Specifically, the proximity of the nucleophilic carbamate nitrogen to the electrophilic C3 position (bearing the bromine atom) allows for the formation of a five-membered ring, leading to the furo[2,3-b]pyrrole core. This bicyclic heterocycle is of interest in medicinal chemistry. mdpi.comresearchgate.net

A primary strategy to achieve this transformation is through transition metal-catalyzed intramolecular C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. In a hypothetical reaction, a palladium(0) catalyst in the presence of a suitable ligand (e.g., a phosphine) and a base would facilitate an intramolecular coupling between the carbamate nitrogen and the C3-bromo position. While a direct example for this specific substrate is not prominent in the literature, analogous intramolecular cyclizations are well-documented for creating fused heterocycles. For example, cobalt catalysts have been used for the cyclization of 2-bromobenzamides. mdpi.com

Another established route to related fused systems is the tandem SNAr-cyclization. For instance, the furo[2,3-b]pyridine (B1315467) core has been synthesized via an intramolecular cyclization following an initial nucleophilic aromatic substitution. nih.gov Applying this logic, a base-mediated deprotonation of the carbamate nitrogen in this compound could initiate an intramolecular nucleophilic attack, displacing the bromide to form the furo[2,3-b]pyrrol-4(5H)-one skeleton after loss of the tert-butyl group.

The synthesis of the furo[2,3-b]pyrrole ring system has been accomplished through various other methods, such as the thermolysis of azido-furylpropenoates, confirming the viability and interest in this heterocyclic core. mdpi.comresearchgate.net These established syntheses provide a strong basis for exploring the intramolecular cyclization of this compound as a direct and efficient route to this valuable scaffold.

Table 3: Mentioned Compounds

Compound Name
This compound
3-bromofuran-2-amine
Trifluoroacetic acid
Dichloromethane
Potassium carbonate
Furo[2,3-b]pyridine
Furo[2,3-b]pyrrole
Potassium tert-butoxide
Methyl iodide
Benzyl bromide
N-Boc-4-aminopyridine

Role As a Key Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor for Advanced Furan-Containing Organic Compounds

The inherent reactivity of the furan (B31954) nucleus, coupled with the strategic placement of the bromo and tert-butoxycarbonyl (Boc)-protected amino groups, positions tert-Butyl (3-bromofuran-2-yl)carbamate as a highly valuable precursor for a wide array of advanced furan-containing organic compounds. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the molecular framework. Simultaneously, the Boc-protected 2-amino group can be deprotected under specific conditions to allow for further functionalization, such as acylation or alkylation, thereby expanding the synthetic possibilities.

Applications in Heterocyclic Synthesis and Scaffold Construction

The utility of this compound extends significantly into the realm of heterocyclic synthesis, where it serves as a foundational element for constructing more complex ring systems.

Synthesis of Substituted Furan Derivatives with Diverse Functionalities

The bromine atom on the furan ring is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.netenamine.net These reactions allow for the introduction of a wide variety of functional groups at the 3-position of the furan ring, including aryl, heteroaryl, alkyl, and amino moieties. For instance, a Suzuki coupling reaction could be employed to introduce a phenyl group, yielding tert-butyl (3-phenylfuran-2-yl)carbamate. The subsequent deprotection of the Boc group would then provide 3-phenylfuran-2-amine, a valuable building block in its own right.

The ability to selectively functionalize the furan ring at a specific position is crucial for the controlled synthesis of highly substituted furan derivatives. The Boc-protecting group on the amine is stable under many cross-coupling conditions, allowing for the modification of the 3-position without interference from the amino group. This orthogonality of reactivity is a key feature that enhances the synthetic value of this intermediate.

Below is a table illustrating potential transformations of this compound:

Reagent/CatalystReaction TypeProduct
Phenylboronic acid, Pd catalyst, baseSuzuki Couplingtert-Butyl (3-phenylfuran-2-yl)carbamate
Aniline, Pd catalyst, baseBuchwald-Hartwig Aminationtert-Butyl (3-(phenylamino)furan-2-yl)carbamate
Tributyl(vinyl)tin, Pd catalystStille Couplingtert-Butyl (3-vinylfuran-2-yl)carbamate

Formation of Fused Heterocyclic Systems

A particularly significant application of this compound is in the construction of fused heterocyclic systems, most notably furo[2,3-b]pyridines. nih.govresearchgate.net This class of compounds is of growing interest in medicinal chemistry due to their potential as kinase inhibitors and their presence in various biologically active molecules. nih.gov

The synthesis of the furo[2,3-b]pyridine (B1315467) core can be achieved through a multi-step sequence starting from a suitably substituted pyridine (B92270) derivative. In a reported synthetic route, a tandem SNAr-cyclisation reaction is a key step. nih.gov While not directly starting from this compound, the logic of constructing the furan ring onto a pyridine precursor highlights the importance of functionalized furans in building such fused systems. A plausible synthetic strategy starting from this compound could involve a palladium-catalyzed cross-coupling reaction to attach a pyridine precursor, followed by an intramolecular cyclization to form the fused furo[2,3-b]pyridine ring system. The Boc-protected amine can play a crucial role in directing or participating in the cyclization step after deprotection.

Contribution to Natural Product Synthesis and Analogue Development

While direct application of this compound in the total synthesis of a specific natural product is not extensively documented in readily available literature, its potential as a key building block for natural product analogues is significant. Many natural products contain substituted furan or fused furan ring systems. For example, the synthesis of ailanthoidol, a natural product, involves a 3-bromofuran (B129083) intermediate. nih.gov The structural motifs present in this compound make it an ideal starting material for the synthesis of analogues of such natural products, allowing for the exploration of structure-activity relationships.

The ability to introduce diverse substituents via cross-coupling reactions and to modify the amino group provides a pathway to generate a library of compounds based on a natural product scaffold. This is a common strategy in medicinal chemistry to optimize the biological activity of a lead compound.

Utility in Fragment-Based Approaches for Molecular Diversity Generation

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery programs. youtube.com This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. The structural simplicity and functional group handles of this compound make it an attractive scaffold for the generation of a fragment library.

The bromine atom allows for the facile introduction of a variety of chemical groups through established coupling chemistries, thereby generating a diverse set of furan-based fragments. The Boc-protected amine provides another point for diversification. The resulting library of substituted aminofurans can then be screened for biological activity. The furan ring itself is a common motif in many known drugs and natural products, making it a desirable core for a fragment library. The development of modular platforms for the elaboration of two-dimensional fragments into three-dimensional lead-like compounds is a key area of research where building blocks like this compound could be highly valuable. acs.org

Integration into Multi-Step Synthetic Sequences

The strategic importance of this compound is most evident in its seamless integration into multi-step synthetic sequences. Its bifunctional nature, with two distinct points of reactivity, allows for a stepwise and controlled elaboration of the molecule.

A typical synthetic sequence might involve an initial cross-coupling reaction at the 3-position to install a key structural element. This could be followed by the deprotection of the Boc group, unmasking the amine for subsequent reactions such as amide bond formation. This stepwise approach allows for the construction of complex molecules with a high degree of control over the final structure. For instance, in the synthesis of complex kinase inhibitors, a common strategy involves the coupling of a heterocyclic core with various side chains to optimize binding to the target protein. mdpi.com The furo[2,3-b]pyridine scaffold, accessible from furan precursors, is a known "hinge binder" in many kinase inhibitors. researchgate.net

The stability of the Boc protecting group under a variety of reaction conditions, and its clean removal under acidic conditions, are key features that facilitate its use in complex synthetic routes. This allows chemists to carry out multiple transformations on other parts of the molecule before revealing the reactive amino group for the final steps of the synthesis.

Advanced Spectroscopic Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For tert-Butyl (3-bromofuran-2-yl)carbamate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the furan (B31954) ring protons, the carbamate (B1207046) N-H proton, and the protons of the tert-butyl group.

tert-Butyl Protons: A prominent, sharp singlet is anticipated for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group. In various tert-butyl carbamate compounds, this signal characteristically appears in the upfield region, typically around δ 1.5 ppm. rsc.org

Furan Protons: The 3-bromofuran-2-yl moiety contains two protons on the furan ring at positions 4 and 5. These protons are expected to appear as two distinct doublets due to mutual coupling. Their chemical shifts would be significantly downfield, influenced by the electronegativity of the ring oxygen and the bromine substituent. Based on data for 3-bromofuran (B129083), where the protons appear at δ 6.38 (H4) and δ 7.42 (H5), similar shifts are expected for the target compound. nih.gov

Amine Proton (N-H): The carbamate linkage includes a single N-H proton, which typically appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature. In comparable N-aryl carbamates, this signal is often observed in the range of δ 6.5-9.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃~1.5Singlet (s)9H
Furan H-4~6.4Doublet (d)1H
Furan H-5~7.5Doublet (d)1H
N-H6.5 - 9.7Broad Singlet (br s)1H

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display signals for each unique carbon atom.

tert-Butyl Carbons: The Boc group will show two signals: one for the three equivalent methyl carbons (CH₃) and another for the quaternary carbon (C(CH₃)₃). These typically resonate at approximately δ 28 ppm and δ 80-82 ppm, respectively. rsc.org

Carbonyl Carbon: The carbonyl carbon (C=O) of the carbamate group is expected to appear in the downfield region, typically around δ 152-154 ppm. rsc.org

Furan Carbons: The furan ring has four carbon atoms. The carbon bearing the bromine (C3) will be significantly shielded, while the other carbons (C2, C4, C5) will have shifts influenced by their position relative to the oxygen, bromine, and carbamate substituents. The chemical shifts for carbons in furan itself are δ 143.0 (C2/C5) and δ 109.9 (C3/C4). rsc.org The substituents in the target molecule will cause these values to shift accordingly. For instance, in 2-bromo-2-methylpropane, the carbon attached to the bromine has a chemical shift of about 62.5 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C(C H₃)₃~28
C (CH₃)₃~81
C =O~153
Furan C2~140
Furan C3~100
Furan C4~110
Furan C5~145

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the signals of the furan protons at H-4 and H-5, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. columbia.edu It would be used to definitively link each furan proton signal (H-4, H-5) to its corresponding carbon signal (C-4, C-5) and to confirm the assignment of the tert-butyl methyl protons to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. columbia.edu Key expected correlations for this compound would include:

A correlation between the N-H proton and the carbonyl carbon (C=O) and the C2 carbon of the furan ring.

Correlations from the tert-butyl protons to the quaternary carbon and the carbonyl carbon.

Correlations from the furan proton H-5 to carbons C-3 and C-4, helping to confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₂BrNO₃), the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and bromine-containing fragments. nih.gov The HRMS data would confirm the elemental composition by matching the measured mass to the calculated exact mass.

Table 3: Predicted HRMS Data for this compound
Ion FormulaCalculated Exact Mass (Da)
[C₉H₁₂⁷⁹BrNO₃]⁺261.0000
[C₉H₁₂⁸¹BrNO₃]⁺262.9980
[C₉H₁₂⁷⁹BrNNaO₃]⁺ ([M+Na]⁺)283.9819
[C₉H₁₂⁸¹BrNNaO₃]⁺ ([M+Na]⁺)285.9799

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺. nih.gov The analysis of this compound by ESI-MS would show a pair of peaks separated by 2 Da, corresponding to the bromine isotopes, for each adduct formed. In-source fragmentation or tandem MS (MS/MS) can be induced to study fragmentation pathways. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or the loss of the entire Boc group (101 Da). The presence of bromine-containing fragments would be readily identifiable by their characteristic isotopic signature. researchgate.netosti.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For This compound , the IR spectrum is characterized by specific absorption bands that confirm the presence of its key structural features: the N-H bond of the carbamate, the carbonyl (C=O) group, the furan ring, and the carbon-bromine (C-Br) bond.

The analysis of the spectrum allows for the identification of characteristic vibrational frequencies. While a specific, experimentally recorded spectrum for this exact compound is not widely published, the expected absorption regions can be predicted based on established group frequencies for similar structures.

Key Predicted IR Absorption Bands for this compound:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amide/Carbamate) Stretch 3400 - 3200 Medium-Strong
C-H (Alkyl) Stretch 3000 - 2850 Medium
C=O (Carbamate) Stretch 1750 - 1700 Strong
C=C (Furan Ring) Stretch 1600 - 1475 Medium-Variable
N-H (Amide/Carbamate) Bend 1650 - 1550 Medium
C-O (Ester/Carbamate) Stretch 1280 - 1150 Strong

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for both the qualitative assessment of purity and the quantitative separation of a target compound from starting materials, by-products, and other impurities. The choice of method depends on the compound's volatility, polarity, and the scale of the separation.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly suited for volatile and thermally stable molecules. However, many carbamates, including tert-butyl carbamate derivatives, can be thermally labile. They may decompose at the high temperatures typically used in a standard GC injection port, often leading to the loss of the tert-butoxycarbonyl (Boc) protecting group.

Due to this thermal instability, direct GC analysis of This compound can be challenging and may yield misleading results, such as the appearance of peaks corresponding to decomposition products. To circumvent this, specialized injection techniques, such as temperature-programmable or on-column injection, can be employed to minimize the thermal stress on the analyte. Alternatively, derivatization of the carbamate to a more thermally stable analogue could be performed, though this adds complexity to the analytical process. As such, while GC can be adapted for analysis, it is often not the primary method of choice for purity assessment of this class of compounds without careful method development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment and separation of non-volatile or thermally sensitive compounds like This compound . The compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase under high pressure.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for carbamates. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Typical HPLC Parameters for Analysis of Carbamate Derivatives:

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detector UV-Vis Detector (typically monitored at a wavelength between 210-280 nm)
Flow Rate ~1.0 mL/min

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

The purity of the sample is determined by integrating the area of the peak corresponding to This compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under the specific HPLC conditions and can be used for identification. For preparative applications, the conditions can be scaled up to isolate larger quantities of the pure compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a chamber with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

For This compound , TLC is an essential tool during synthesis and purification. By comparing the spot of the reaction mixture to that of the starting materials, a chemist can quickly assess the consumption of reactants and the formation of the product.

The retention factor (Rf) value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. In a typical normal-phase TLC system (silica gel), less polar compounds travel further up the plate, resulting in a higher Rf value. The choice of eluent is critical; a common mobile phase for compounds of intermediate polarity like this carbamate is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). Visualization is typically achieved under UV light, as the furan ring is UV-active.

Table of Compounds

Compound Name
This compound
Acetonitrile
Dichloromethane (B109758)
Ethyl acetate
Hexanes
Methanol

Computational and Theoretical Investigations of Tert Butyl 3 Bromofuran 2 Yl Carbamate

Mechanistic Elucidation of Reactions Involving the Compound

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, identifying the most plausible pathways by calculating the energies of reactants, products, intermediates, and transition states.

Transition state (TS) analysis is fundamental to understanding the kinetics of a reaction. For reactions involving tert-butyl (3-bromofuran-2-yl)carbamate, such as electrophilic substitution or metal-catalyzed cross-coupling, computational methods like Density Functional Theory (DFT) would be employed to locate the TS structures. For instance, in a hypothetical electrophilic aromatic substitution reaction on the furan (B31954) ring, calculations would identify the structure of the Wheland intermediate (the sigma complex) and the transition states leading to and from it.

Theoretical studies on the reactions of simpler furans, such as their atmospheric oxidation by hydroxyl radicals, have shown that OH addition to the C2/C5 positions is a key initial step, forming chemically activated adduct radicals. acs.orgresearchgate.net The stability and subsequent reaction pathways of these intermediates are dictated by relatively low energy barriers. acs.org Similarly, the bromination of furan itself is a complex process where the nature of the products depends heavily on reaction conditions, with addition-elimination pathways often competing with direct substitution. cdnsciencepub.comnumberanalytics.com For this compound, a transition state analysis would be essential to predict the regioselectivity of further substitutions, weighing the electronic directing effects of the bromo and carbamate (B1207046) groups.

Illustrative Transition State Energy Data for a Hypothetical Reaction This table illustrates the kind of data that would be generated from a DFT study on a hypothetical reaction, such as a Suzuki coupling at the C3-Br position. The values are purely for demonstrative purposes.

Reaction StepSpeciesRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Oxidative AdditionReactants0.0N/A
TS1 (Ox. Add.) +15.2 -250.4i
Intermediate 1-5.6N/A
TransmetalationTS2 (Transmetal.) +12.8 -188.9i
Intermediate 2-8.1N/A
Reductive EliminationTS3 (Red. Elim.) +20.5 -310.2i
Products-25.0N/A

Reaction Pathway Determination

Once transition states are located, the full reaction pathway, or potential energy surface, can be mapped out. This involves connecting the reactants, intermediates, transition states, and products. Intrinsic Reaction Coordinate (IRC) calculations are typically performed from a transition state to confirm that it correctly links the intended reactant and product.

For this compound, determining the reaction pathway is critical for predicting major and minor products in complex reaction mixtures. For example, in reactions with strong bases, pathways could include deprotonation at the carbamate nitrogen, proton abstraction from the furan ring, or metal-halogen exchange at the C3 position. Computational analysis of the thermodynamics and kinetics of each potential pathway would reveal the most favorable route. Studies on related furan systems in Diels-Alder reactions show that reaction pathways can be influenced by thermodynamics, with the reversibility of the reaction being a key factor. researchgate.net

Electronic Structure Analysis and Reactivity Predictions

The arrangement of electrons within a molecule governs its reactivity. Computational methods provide insight into this electronic structure, allowing for predictions of how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and spatial distributions of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). acadpubl.eumalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the carbamate, indicating that these are the likely sites for electrophilic attack. The electron-donating nature of the amino group enhances the nucleophilicity of the furan ring, particularly at the C5 position. researchgate.net The LUMO, conversely, would likely have significant contributions from the C-Br antibonding orbital, suggesting that this site is susceptible to nucleophilic attack or involvement in metal-catalyzed coupling reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. acadpubl.eumalayajournal.org DFT calculations on similar N-Boc protected aminobromopyridines have been used to analyze molecular reactivity through FMO analysis. nih.gov

Illustrative FMO Data for Substituted Furans This table provides hypothetical FMO energy values to illustrate how substituents affect the electronic properties of a furan ring. The values are representative and not specific to the title compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Furan-8.891.9810.87
2-Aminofuran-7.951.859.80
3-Bromofuran (B129083)-9.101.1010.20
This compound (Estimated) -8.20 0.95 9.15

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. malayajournal.org It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acadpubl.eu

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the furan oxygen, the carbonyl oxygen of the Boc group, and to a lesser extent, the bromine atom, indicating these as sites for interaction with electrophiles or metal cations. Regions of positive potential (blue) would likely be found around the hydrogen atom on the carbamate nitrogen, making it a potential hydrogen bond donor. Such analyses are invaluable for predicting intermolecular interactions, including how the molecule might bind in a catalyst's active site or orient itself during a reaction. acadpubl.eu

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule can significantly influence its reactivity. The tert-butoxycarbonyl (Boc) group, while sterically bulky, can adopt different conformations relative to the furan ring. Computational studies on Boc-protected amino acids and peptides show that the urethane (B1682113) amide bond can exist in both cis and trans conformations, with the energy difference between them often being small. nih.gov The preferred conformation can be influenced by intramolecular interactions, such as hydrogen bonding or steric hindrance, and by intermolecular forces in a crystal lattice. nih.govplu.mx

For this compound, a conformational search using computational methods would identify the lowest energy conformers. This would involve calculating the energy as a function of the torsion angles around the N-C(furan), N-C(carbonyl), and O-C(tert-butyl) bonds. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is crucial, as it determines the steric environment around the reactive sites on the furan ring, potentially directing the approach of reagents and influencing the stereochemical outcome of reactions.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies for furan-containing compounds typically involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic distribution. The goal is to create a statistically significant model that links these descriptors to a specific property. digitaloceanspaces.com

Research Findings and Methodology

Research into the QSPR of furan derivatives demonstrates a common methodology. Initially, the three-dimensional structure of the molecules is optimized using computational methods like Density Functional Theory (DFT). digitaloceanspaces.com From this optimized structure, various molecular descriptors are calculated. These can be broadly categorized into:

Electronic Descriptors: These quantify aspects of the molecule's electronic structure. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (EL-H), dipole moment (μ), electronegativity (χ), and hardness (η). digitaloceanspaces.com These descriptors are vital for understanding a molecule's reactivity and kinetic stability.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP) and molar refractivity (MR) are often used as descriptors or as the properties to be predicted. digitaloceanspaces.com

Once a pool of descriptors is calculated for a set of related furan compounds, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are employed to build the QSPR model. digitaloceanspaces.com The model's predictive power is then validated using techniques like Leave-One-Out Cross-Validation (LOO-CV) to ensure its reliability. nih.gov

For instance, a QSPR study on furan derivatives as corrosion inhibitors successfully correlated electronic properties with their inhibition efficiency. digitaloceanspaces.com Such studies provide a blueprint for how the properties of this compound could be computationally predicted. The presence of the furan ring, the bromine atom, and the tert-butyl carbamate group would each contribute uniquely to the calculated descriptor values. researchgate.net The bromine atom, being highly electronegative, would significantly influence the electronic descriptors, while the bulky tert-butyl group would impact the steric and topological descriptors.

Predictive Data for Furan Derivatives

The following table represents typical molecular descriptors that would be calculated for this compound in a QSPR study. The values presented are illustrative, based on general QSPR studies of similar heterocyclic compounds, to demonstrate the type of data generated.

Descriptor CategoryDescriptor NamePotential Significance for QSPR Models
Electronic EHOMO (Highest Occupied Molecular Orbital Energy)Relates to the ability to donate electrons; higher values suggest greater reactivity. digitaloceanspaces.com
Electronic ELUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the ability to accept electrons; influences electronic transitions and reactivity. digitaloceanspaces.com
Electronic Energy Gap (ΔE)Difference between LUMO and HOMO; indicates chemical stability. digitaloceanspaces.com
Electronic Dipole Moment (μ)Measures the polarity of the molecule, affecting solubility and intermolecular interactions. digitaloceanspaces.comiaea.org
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, which is crucial for predicting permeability and solubility. digitaloceanspaces.com
Physicochemical TPSA (Topological Polar Surface Area)Predicts transport properties of molecules; sum of surfaces of polar atoms. chemscene.com
Physicochemical Molar Refractivity (MR)Relates to molecular volume and polarizability, influencing binding interactions. digitaloceanspaces.com
Steric Molecular Volume (Vm)Represents the space occupied by the molecule, affecting how it fits into active sites. digitaloceanspaces.com

These computational models allow researchers to estimate properties for untested molecules, providing a valuable screening tool. While a dedicated QSPR model for this compound is not found, the established methodologies for furan derivatives provide a clear and robust pathway for its future computational investigation. digitaloceanspaces.comresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The future synthesis of tert-butyl (3-bromofuran-2-yl)carbamate and its derivatives is likely to be guided by the principles of green chemistry. chemrxiv.orgrsc.org Current synthetic approaches to similar brominated and N-protected heterocyclic compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research could focus on developing more atom-economical and environmentally benign methodologies.

One promising avenue is the exploration of one-pot syntheses from readily available precursors. For instance, a potential route could involve the direct C-H amination of a 3-bromofuran (B129083) derivative, followed by in-situ protection of the resulting amine with a Boc group. Alternatively, research into enzymatic or chemo-enzymatic processes could offer highly selective and sustainable pathways. nih.gov The development of solid-supported reagents or catalysts for the bromination and amination steps could also facilitate easier purification and reduce solvent usage. chemrxiv.org

Table 1: Potential Sustainable Synthetic Approaches

Synthetic StrategyKey FeaturesPotential AdvantagesResearch Focus
One-Pot SynthesisSequential reactions in a single reactorReduced work-up, solvent use, and wasteCatalyst compatibility, reaction telescoping
Enzymatic CatalysisUse of enzymes for specific transformationsHigh selectivity, mild conditions, biodegradable catalystsEnzyme screening, reaction optimization
Flow ChemistryContinuous reaction in a microreactorImproved safety, scalability, and process controlReactor design, optimization of flow parameters
Green Brominating AgentsUse of reagents like N-bromosuccinimide with a catalytic activatorReduced use of elemental bromineCatalyst development, reaction efficiency

Exploration of Unprecedented Reaction Manifolds for Functionalization

The presence of a bromine atom on the furan (B31954) ring makes this compound an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. libretexts.org Future research will undoubtedly focus on leveraging this reactivity to create diverse molecular architectures.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of various aryl and heteroaryl groups at the 3-position of the furan ring by coupling with boronic acids or their derivatives. mdpi.comnih.gov This opens the door to the synthesis of complex biaryl structures with potential applications in medicinal chemistry and materials science.

Heck-Mizoroki Coupling: The reaction with alkenes would allow for the formation of carbon-carbon bonds, leading to the synthesis of substituted styrenyl-furan derivatives. These compounds could serve as precursors to polymers or as fluorescent probes.

Sonogashira Coupling: Coupling with terminal alkynes would provide access to furan-alkyne conjugates. chemrxiv.org These structures are of interest for their electronic properties and can be further elaborated into more complex systems.

Buchwald-Hartwig Amination: This reaction would facilitate the introduction of a wide variety of nitrogen-based nucleophiles, replacing the bromine atom. This would be a powerful tool for creating libraries of furan-based compounds with diverse functionalities.

C-H Activation: Beyond traditional cross-coupling, research into direct C-H activation at other positions on the furan ring (e.g., the C-5 position) could lead to even more efficient and novel functionalization pathways, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.orgyoutube.com

Furthermore, the development of tandem or domino reactions, where multiple transformations occur in a single pot, could lead to the rapid construction of complex molecules from this versatile building block. nih.govnumberanalytics.comillinois.edu

Table 2: Plausible Cross-Coupling Reactions and Conditions

Reaction TypeCoupling PartnerTypical Catalyst SystemPotential Product Class
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base (e.g., K₂CO₃)3-Aryl-2-(Boc-amino)furans
Heck-MizorokiStyrenePd(OAc)₂ / Phosphine (B1218219) ligand / Base3-Styrenyl-2-(Boc-amino)furans
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Amine base3-(Phenylethynyl)-2-(Boc-amino)furans
Buchwald-HartwigAnilinePd₂(dba)₃ / Ligand (e.g., BINAP) / BaseN-Aryl-3-amino-2-(Boc-amino)furans

Integration into Advanced Material Science or Supramolecular Chemistry

The furan motif is a bio-based building block that is gaining increasing attention in materials science for the development of sustainable polymers and functional materials. boku.ac.atpatsnap.comrsc.org The bifunctional nature of this compound makes it an attractive monomer for polymerization.

Following deprotection of the amine and functionalization of the bromine atom (for example, through conversion to a carboxylic acid or another polymerizable group), this compound could be incorporated into polyesters, polyamides, or polyimides. nih.gov The resulting furan-containing polymers could exhibit unique thermal, mechanical, and biodegradable properties. researchgate.net

In supramolecular chemistry, the furan ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The ability to introduce diverse functional groups onto the furan scaffold via the bromine atom allows for the design of molecules capable of self-assembly into complex, ordered structures such as gels, liquid crystals, or molecular cages.

Role in New Catalyst Development or Ligand Design

The development of novel ligands is crucial for advancing transition metal catalysis. Furan-containing phosphine ligands have shown promise in various catalytic applications. researchgate.netbeilstein-journals.org this compound could serve as a precursor for a new class of P,N-ligands.

The synthesis could involve the conversion of the bromine atom into a phosphine group, for example, through a lithiation-phosphination sequence. The adjacent Boc-protected amine could then be deprotected and potentially modified to create a bidentate ligand. The electronic properties of the furan ring and the steric bulk of the substituents could be tuned to influence the catalytic activity and selectivity of the corresponding metal complexes. Such novel ligands could find applications in asymmetric catalysis or challenging cross-coupling reactions. acs.orgsc.edu

Potential in Chemoproteomics and Bio-Conjugation Strategies (focus on synthetic methodology, not biological activity)

Chemoproteomics aims to study protein function and drug-target interactions using chemical probes. rsc.orgnomuraresearchgroup.com The furan scaffold is present in some natural products and can be recognized by biological systems. nih.govresearchgate.net The synthetic versatility of this compound makes it an interesting starting point for the design of novel chemoproteomic probes.

The bromine atom can be used as a handle to attach a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent modification of proteins. The Boc-protected amine can be deprotected and coupled to other molecules of interest.

Furthermore, the furan ring itself can participate in bioorthogonal reactions, which are chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.netwikipedia.orgresearchgate.netnih.gov For example, furans can undergo Diels-Alder reactions with suitable dienophiles. This opens up the possibility of using this compound derivatives in bio-conjugation strategies for labeling and tracking biomolecules in a cellular context. The development of synthetic methodologies to incorporate this furan-based building block into larger biomolecules will be a key area of future research. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.